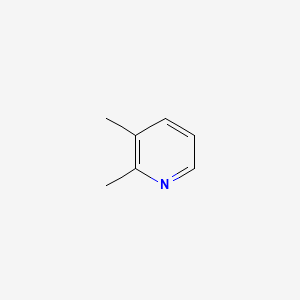

2,3-Dimethylpyridine

Descripción general

Descripción

2,3-Dimethylpyridine, also known as 2,3-Lutidine, is a dimethyl derivative of pyridine . It shares the same molecular weight of 107.16 g/mol and the chemical formula C7H9N with other lutidines .

Synthesis Analysis

The synthesis of 2,3-dimethylpyridine involves mixing 2,3-dimethylpyridine-N-oxide with thickened sulfuric acid to form a mixed solution, and then dropwise adding the sulfuric acid solution of potassium nitrate to the mixed solution under the condition that the temperature ranges from -10 DEG C to 20 DEG C .Molecular Structure Analysis

The molecular geometries, normal mode frequencies, intensities, and corresponding infrared assignments of monomeric and dimeric 2,3-dimethylpyridine were investigated at the density functional theory (DFT)-B3LYP level using the 6-311+G (d, p) basis set .Chemical Reactions Analysis

The chemical properties of 2,3-Dimethylpyridine resemble those of pyridine, although the presence of the methyl groups may prohibit some of the more straightforward reactions .Physical And Chemical Properties Analysis

2,3-Dimethylpyridine has a refractive index of 1.508, a boiling point of 162-163 °C, a melting point of -15 °C, and a density of 0.945 g/mL at 25 °C .Aplicaciones Científicas De Investigación

Organic Synthesis

2,3-Dimethylpyridine is a valuable intermediate in organic synthesis. It serves as a precursor for the synthesis of various complex molecules. For instance, it is used in the α-methylation of substituted pyridines, which is a key step in the production of 2-methylpyridines . These methylated pyridines are crucial in the synthesis of fine chemicals and pharmaceuticals due to their role in constructing heterocyclic compounds.

Pharmaceutical Industry

In the pharmaceutical sector, 2,3-Dimethylpyridine is utilized in the synthesis of active pharmaceutical ingredients (APIs). It acts as a building block for certain drugs and is involved in the creation of Metal Organic Frameworks (MOFs) which serve as peroxidase-like artificial enzymes. These MOFs have applications in therapy, pollution degradation, biosensing, and more .

Material Science

This compound plays a role in material science, particularly in the development of photocatalysts . It is used in the facile synthesis of clay minerals supported graphitic carbon nitride composites. These composites are highly efficient and operate under visible light, making them suitable for environmental applications and the development of sustainable materials .

Analytical Chemistry

2,3-Dimethylpyridine finds its use in analytical chemistry as a solvent and a reagent. It is particularly useful in chromatography and spectrometry for the separation and identification of complex mixtures. Its properties allow for precise measurements and analyses, which are critical in quality control and research laboratories .

Agrochemical Research

In agrochemical research, 2,3-Dimethylpyridine is involved in the synthesis of compounds used in pesticides and herbicides . The α-methylation process using this compound leads to the creation of chemicals that protect crops from pests and diseases, contributing to increased agricultural productivity .

Environmental Science

The environmental impact of 2,3-Dimethylpyridine is studied in terms of its biodegradation and potential as an environmental pollutant. Research into its behavior in different ecosystems helps in understanding its long-term effects and in developing methods to mitigate any negative impacts it may have on the environment .

Chemical Industry

As a versatile chemical, 2,3-Dimethylpyridine is used in the production of various industrial chemicals . It is a component in the manufacture of dyes, resins, and other polymers, where its reactivity and stability under various conditions are highly valued .

Tobacco Product Analysis

Interestingly, 2,3-Dimethylpyridine has been identified in the emissions of heated tobacco products. Studies on the influence of heating temperature on emission profiles include the analysis of consumable tobacco plugs, where this compound is one of the constituents examined .

Safety and Hazards

Mecanismo De Acción

Target of Action

It is known that 2,3-dimethylpyridine is primarily used as a reagent in organic synthesis . It can catalyze the reduction of esters and ketones, acting as a hydrogenation catalyst .

Mode of Action

In the context of organic synthesis, 2,3-dimethylpyridine may interact with its targets by donating or accepting electrons, participating in bond formation or breakage, or acting as a catalyst to speed up the reaction .

Biochemical Pathways

As a reagent in organic synthesis, 2,3-dimethylpyridine could potentially influence a variety of biochemical pathways depending on the specific reactions it is involved in .

Pharmacokinetics

Given its chemical structure and properties, it is reasonable to speculate that its bioavailability would be influenced by factors such as its solubility, stability, and the presence of transport proteins .

Result of Action

As a reagent in organic synthesis, it could potentially influence a variety of molecular and cellular processes depending on the specific reactions it is involved in .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2,3-Dimethylpyridine . For instance, factors such as temperature, pH, and the presence of other chemicals could potentially affect its reactivity and stability .

Propiedades

IUPAC Name |

2,3-dimethylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N/c1-6-4-3-5-8-7(6)2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPYNZHMRTTWQTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CC=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6060395 | |

| Record name | 2,3-Dimethylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6060395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

107.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless or yellow liquid; [Alfa Aesar MSDS] | |

| Record name | 2,3-Lutidine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9929 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

2.69 [mmHg] | |

| Record name | 2,3-Lutidine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9929 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

2,3-Dimethylpyridine | |

CAS RN |

583-61-9, 27175-64-0 | |

| Record name | 2,3-Lutidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=583-61-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Lutidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000583619 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dimethylpyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027175640 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-Lutidine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2157 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pyridine, 2,3-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,3-Dimethylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6060395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.883 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3-dimethylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.651 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3-LUTIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5Q0F649H6G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

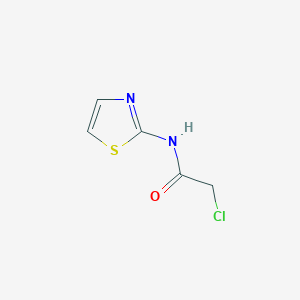

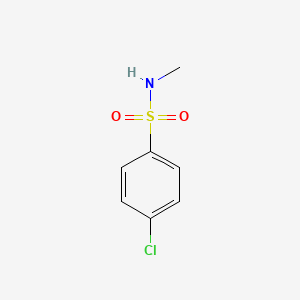

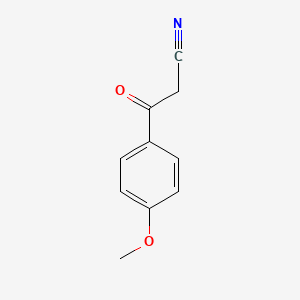

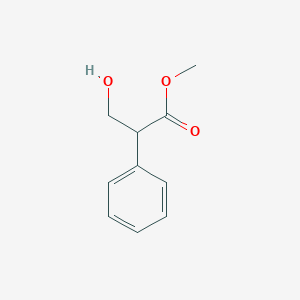

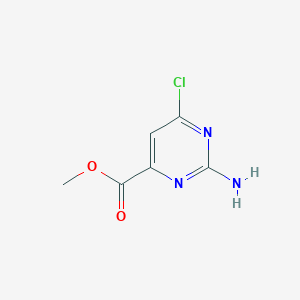

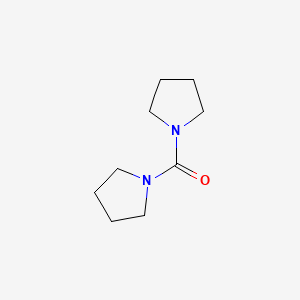

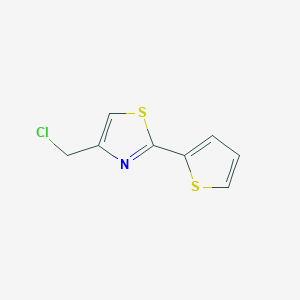

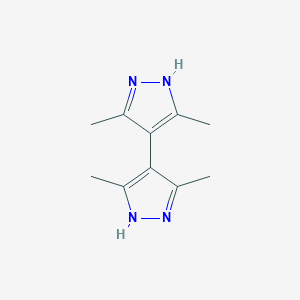

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of 2,3-Dimethylpyridine?

A1: 2,3-Dimethylpyridine has the molecular formula C7H9N and a molecular weight of 107.15 g/mol.

Q2: What spectroscopic data is available for characterizing 2,3-Dimethylpyridine?

A2: Researchers utilize various spectroscopic techniques to characterize 2,3-Dimethylpyridine. These include:

- Nuclear Magnetic Resonance (NMR): 1H NMR is frequently employed to elucidate the structure of 2,3-Dimethylpyridine and its derivatives. [, , , , , ]

- Infrared (IR) Spectroscopy: IR spectroscopy helps identify functional groups and structural features within the molecule. [, ]

- Mass Spectrometry (MS): MS provides information about the molecular weight and fragmentation pattern, aiding in structural confirmation. []

Q3: What are common starting materials for the synthesis of 2,3-Dimethylpyridine?

A3: 2,3-Dimethylpyridine can be synthesized from various starting materials, including:

- 2,3-Dimethylpyridine-N-oxide: This compound is often used as a precursor for synthesizing 2,3-Dimethylpyridine derivatives. [, , , , , ]

- α-Methyl- or α-Ethyl-acetylacetic acid ester: These esters offer an alternative route for synthesizing 2,3-Dimethylpyridine. []

Q4: How can 2,3-Dimethylpyridine be oxidized to form 2,3-Dimethylpyridine-N-oxide?

A4: 2,3-Dimethylpyridine can be oxidized to its N-oxide using various oxidizing agents:

- Hydrogen peroxide: This environmentally friendly oxidant, in the presence of a catalyst like sodium tungstate, effectively converts 2,3-Dimethylpyridine to its N-oxide with high yield. [, ]

- 3-Chloroperbenzoic acid and Peracetic acid: These are alternative oxidizing agents, although hydrogen peroxide is often preferred for its environmental benefits and high atomic efficiency. []

Q5: Can 2,3-Dimethylpyridine undergo nitration?

A5: Yes, 2,3-Dimethylpyridine can undergo nitration, typically using nitric acid as the nitrating agent. This reaction often leads to the formation of 4-nitro-2,3-dimethylpyridine-N-oxide. [, , ]

Q6: What is the significance of the reaction between 2,3-Dimethylpyridine-N-oxide and acetic anhydride?

A6: The reaction of 2,3-Dimethylpyridine-N-oxide with acetic anhydride is a crucial step in synthesizing certain derivatives. It leads to the formation of 2-acetoxymethyl-substituted pyridines, which can be further modified to obtain desired compounds. [, ]

Q7: What is known about the heat capacity of 2,3-Dimethylpyridine?

A7: Adiabatic calorimetry studies have determined the heat capacities and enthalpy increments of 2,3-Dimethylpyridine over a wide temperature range (10 K to 445 K). [, ]

Q8: Does 2,3-Dimethylpyridine exhibit any phase transitions?

A8: While 2,3-Dimethylpyridine itself doesn't show distinct phase transitions, a small anomaly or "bump" is observed in its heat capacity curve, indicating potential subtle structural changes within the solid state. []

Q9: What is known about the vapor pressure and critical properties of 2,3-Dimethylpyridine?

A9: Researchers have measured the vapor pressure of 2,3-Dimethylpyridine using comparative ebulliometry. This data, along with experimentally determined critical temperatures and derived critical pressures and densities, allow for the calculation of ideal-gas thermodynamic properties. []

Q10: What are the potential applications of 2,3-Dimethylpyridine and its derivatives?

A10: 2,3-Dimethylpyridine derivatives have shown promise in various fields:

- Pharmaceuticals: They serve as key intermediates in synthesizing proton pump inhibitors, a class of drugs used to treat ulcers and acid reflux. [, , , ]

- Coordination Chemistry: 2,3-Dimethylpyridine can act as a ligand in coordination complexes with transition metals. These complexes have applications in catalysis and materials science. [, , ]

Q11: Are there any computational studies on 2,3-Dimethylpyridine?

A11: Yes, computational chemistry plays a role in understanding the properties and behavior of 2,3-Dimethylpyridine. Density Functional Theory (DFT) calculations have been employed to study coordination interactions between 2,3-Dimethylpyridine and metal complexes, providing insights into binding affinities and electronic structures. []

Q12: How does the structure of 2,3-Dimethylpyridine relate to its activity?

A12: The specific arrangement of methyl groups on the pyridine ring in 2,3-Dimethylpyridine influences its steric properties, affecting its binding affinity to various targets like enzymes and metal centers. Understanding this structure-activity relationship is crucial for designing derivatives with enhanced properties. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.